9H-Purine-2-carboxaldehyde, 6-amino-9-beta-D-ribofuranosyl-
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Overview
Description
9H-Purine-2-carboxaldehyde, 6-amino-9-beta-D-ribofuranosyl- is a purine nucleoside analogue. Purine nucleoside analogues are compounds that mimic the structure of naturally occurring nucleosides and have significant biological activity. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine-2-carboxaldehyde, 6-amino-9-beta-D-ribofuranosyl- typically involves the condensation of a purine base with a ribose sugar. The reaction conditions often require the presence of a catalyst and specific temperature and pH conditions to ensure the correct formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to control the reaction conditions precisely. The process includes purification steps such as crystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
9H-Purine-2-carboxaldehyde, 6-amino-9-beta-D-ribofuranosyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the purine ring.
Substitution: Substitution reactions can occur at the amino or aldehyde groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
9H-Purine-2-carboxaldehyde, 6-amino-9-beta-D-ribofuranosyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds
Mechanism of Action
The compound exerts its effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It targets specific enzymes involved in the DNA replication process, leading to the disruption of cell division and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methyl-9-beta-D-ribofuranosyl-9H-purine
- 6-Amino-9-(beta-D-ribofuranosyl)9H-purine
- 2-Amino-6-chloro-9-(3’-O-methyl-beta-D-ribofuranosyl)-9H-purine
Uniqueness
9H-Purine-2-carboxaldehyde, 6-amino-9-beta-D-ribofuranosyl- is unique due to its specific structure, which allows it to effectively target and inhibit DNA synthesis in cancer cells. This makes it a valuable compound in cancer research and therapy .
Properties
CAS No. |
79957-16-7 |
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Molecular Formula |
C11H13N5O5 |
Molecular Weight |
295.25 g/mol |
IUPAC Name |
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbaldehyde |
InChI |
InChI=1S/C11H13N5O5/c12-9-6-10(15-5(2-18)14-9)16(3-13-6)11-8(20)7(19)4(1-17)21-11/h2-4,7-8,11,17,19-20H,1H2,(H2,12,14,15)/t4-,7-,8-,11-/m1/s1 |
InChI Key |
BYSBRXNVNZVSLD-TZQXKBMNSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C=O)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C=O)N |
Origin of Product |
United States |
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